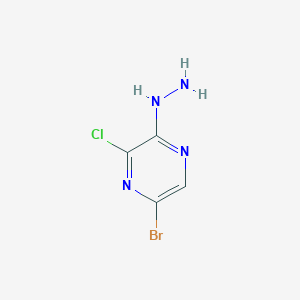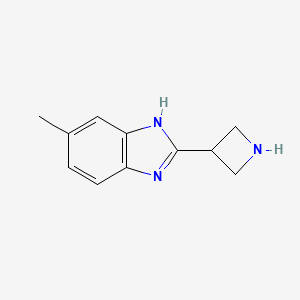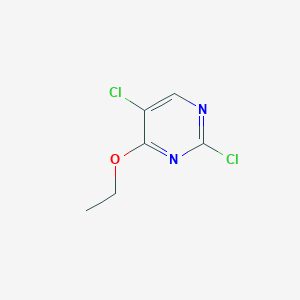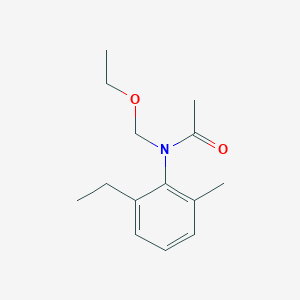![molecular formula C14H22N2O B1442765 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol CAS No. 1353878-30-4](/img/structure/B1442765.png)
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol
Overview
Description
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol, also known as 4-DMAP, is a synthetic piperidine derivative commonly used in laboratory experiments. It is a white, crystalline solid with a molecular weight of 229.3 g/mol. 4-DMAP has a variety of applications in scientific research, from its use as an intermediate in organic synthesis to its effects on biochemical and physiological processes.
Scientific Research Applications
Medicinal Chemistry and Drug Design
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol derivatives have attracted significant interest in medicinal chemistry due to their potential therapeutic applications. The compound's structural modifications and its derivatives have been explored for their anticonvulsant, antimycobacterial, and antineoplastic activities, among others. For instance, aminoalkanol derivatives, which include structures related to this compound, have been studied for new anticonvulsant drugs, focusing on the influence of methyl substituent and N-oxide formation on molecule geometry and intermolecular interactions (Żesławska et al., 2020). Additionally, the synthesis of new analogues of diphenylpyraline showcases the transformation of similar compounds into isomeric piperidin-4-ols, highlighting their importance in developing antimycobacterial agents (Weis et al., 2003).
Antimicrobial and Antioxidant Research
Research into the antimicrobial and antioxidant properties of piperidin-4-ol derivatives reveals promising applications. For example, the synthesis of spiro-fused piperidines using environmentally benign methods has yielded compounds with significant antibacterial activity, highlighting the potential for novel antimicrobial agents (Lohar et al., 2016). Similarly, studies on the antioxidant potency of certain piperidin-4-one derivatives have shown potential for these compounds in combating oxidative stress (Dineshkumar & Parthiban, 2022).
Synthetic Methodologies and Chemical Properties
The synthetic applications of this compound extend to the development of novel synthetic methodologies and the exploration of chemical properties. Research includes the synthesis of complex molecules through nucleophilic ring-opening reactions, providing pathways to potent ligands and other biologically active compounds with high regiocontrol (Scheunemann et al., 2011). Additionally, investigations into the conformational analysis and NMR spectral impact by ortho substitution on similar piperidin-4-ones offer insights into the structural influences on biological activity and chemical reactivity (J. Dineshkumar & P. Parthiban, 2018).
properties
IUPAC Name |
4-[(3,4-dimethylanilino)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-3-4-13(9-12(11)2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJBGAZULFDMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2(CCNCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)








